MS-Peg8-thp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

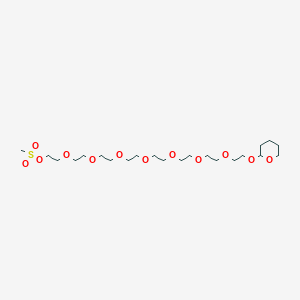

Molecular Formula |

C22H44O12S |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

InChI |

InChI=1S/C22H44O12S/c1-35(23,24)34-21-19-31-17-15-29-13-11-27-9-7-25-6-8-26-10-12-28-14-16-30-18-20-33-22-4-2-3-5-32-22/h22H,2-21H2,1H3 |

InChI Key |

XNFYQEPRZITIEV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of MS-Peg8-thp Linkers in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker, far from being a passive spacer, plays a critical role in the efficacy and drug-like properties of a PROTAC, influencing its solubility, cell permeability, and ability to form a productive ternary complex.[5] Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) chains are the most common, valued for their ability to modulate physicochemical properties. This guide provides a detailed technical overview of the MS-Peg8-thp linker, a specific type of PEG linker, and its mechanism of action in PROTACs.

Core Concepts: The Function of PEG Linkers in PROTACs

The this compound linker is composed of an eight-unit polyethylene glycol chain (Peg8) flanked by tetrahydropyran (THP) groups, with a mesylate (MS) group typically serving as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand during synthesis. The core functionalities of this linker are derived from its constituent parts:

-

Polyethylene Glycol (PEG) Chain: The eight repeating ethylene glycol units impart hydrophilicity to the PROTAC molecule. This is crucial for improving the solubility of often large and hydrophobic PROTACs, which is a significant challenge in their development. The flexibility of the PEG chain is also critical for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length of the PEG linker is a key parameter that is often optimized to achieve the desired biological activity.

-

Tetrahydropyran (THP) Groups: THP groups are often used as protecting groups in organic synthesis. In the context of a PROTAC linker, they can influence the overall lipophilicity and conformational properties of the molecule. While not as common as the PEG component, their inclusion can impact the linker's rigidity and how it presents the two ligands for binding.

-

Mesylate (MS) Group: The mesylate group is an excellent leaving group, making it a versatile reactive handle for the synthesis of PROTACs. It allows for efficient coupling with nucleophilic groups (such as amines or hydroxyls) on the POI or E3 ligase ligands.

The primary mechanism of action of a PROTAC containing an this compound linker follows the general paradigm of PROTAC-mediated protein degradation. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The this compound linker's role is to optimally position the two proteins to facilitate this ubiquitination event.

Quantitative Data on PROTAC Performance with PEG Linkers

Table 1: Representative Degradation Efficiency of PROTACs with PEG8 Linkers

| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC A | BRD4 | CRBN | 8-unit PEG | 15 | >90 | HeLa |

| PROTAC B | BTK | CRBN | 8-unit PEG with modifications | 5 | ~95 | MOLM-14 |

| PROTAC C | Androgen Receptor | VHL | 8-unit PEG | 25 | >85 | VCaP |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Representative Binding Affinities of PROTACs with PEG8 Linkers

| PROTAC ID | Component | Binding Affinity (Kd, nM) | Assay Method |

| PROTAC A | to BRD4 (BD1) | 50 | Isothermal Titration Calorimetry (ITC) |

| PROTAC A | to CRBN | 250 | Surface Plasmon Resonance (SPR) |

| PROTAC B | to BTK | 10 | Fluorescence Polarization (FP) |

| PROTAC B | to CRBN | 150 | ITC |

Table 3: Representative Pharmacokinetic Properties of PROTACs with PEG Linkers

| PROTAC ID | Linker Type | Half-life (t1/2, h) | Cmax (ng/mL) | Bioavailability (%) | Administration Route |

| PROTAC X | PEG4 | 2.5 | 500 | 20 | Oral (mouse) |

| PROTAC Y | PEG8 | 4.1 | 800 | 35 | Intravenous (rat) |

Note: The data presented in these tables are hypothetical and aggregated from typical values reported in the literature for PROTACs with similar linkers. They are intended for illustrative purposes to demonstrate the types of quantitative data generated.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PROTACs containing an this compound linker.

Protocol 1: Synthesis of a PROTAC with an this compound Linker

This protocol describes a general approach for the synthesis of a PROTAC using an this compound linker via amide bond formation and nucleophilic substitution.

Materials:

-

POI ligand with a free amine or hydroxyl group

-

E3 ligase ligand with a carboxylic acid

-

This compound linker

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Amide Coupling of E3 Ligase Ligand to a Bifunctional Linker:

-

Dissolve the E3 ligase ligand (1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add a bifunctional PEG8 linker with a terminal amine and a protected alcohol (e.g., Boc-NH-PEG8-OH) (1.1 eq).

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product by preparative HPLC.

-

-

Deprotection of the Linker:

-

Dissolve the purified product from step 1 in DCM.

-

Add trifluoroacetic acid (TFA) and stir for 2-4 hours at room temperature.

-

Remove the solvent under reduced pressure to obtain the deprotected intermediate.

-

-

Mesylation of the Terminal Hydroxyl Group:

-

Dissolve the deprotected intermediate in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0°C and add triethylamine (2 eq).

-

Add methanesulfonyl chloride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the mesylated linker-E3 ligase ligand conjugate.

-

-

Coupling of the POI Ligand:

-

Dissolve the POI ligand with a free amine or hydroxyl group (1 eq) and the mesylated intermediate from step 3 (1.1 eq) in anhydrous DMF.

-

Add a non-nucleophilic base such as potassium carbonate or cesium carbonate (2-3 eq).

-

Heat the reaction mixture to 60-80°C and stir overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

-

Purify the final PROTAC product by preparative HPLC.

-

Protocol 2: Western Blotting for Target Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the DMSO-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

PROTAC compound

-

White, 96-well assay plates

-

Luminometer capable of measuring BRET

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

-

Plate the transfected cells in 96-well plates.

-

-

Assay Execution:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Add a serial dilution of the PROTAC to the wells.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

-

Protocol 4: HiBiT Assay for Protein Degradation Kinetics

This assay provides a real-time measurement of protein degradation kinetics in live cells.

Materials:

-

CRISPR/Cas9-edited cell line with an endogenous HiBiT tag on the target protein

-

LgBiT protein (can be expressed from a co-transfected plasmid or added exogenously in lytic assays)

-

Nano-Glo® HiBiT Substrate

-

PROTAC compound

-

White, 96-well assay plates

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed the HiBiT-tagged cells in 96-well plates.

-

-

Assay Execution:

-

Add the Nano-Glo® HiBiT Substrate to the cells.

-

Add a serial dilution of the PROTAC to the wells.

-

Measure the luminescence signal at multiple time points.

-

-

Data Analysis:

-

Normalize the luminescence signal to the time-zero reading.

-

Plot the percentage of remaining protein over time to determine the degradation rate.

-

From a dose-response at a fixed time point, the DC50 and Dmax can be calculated.

-

Protocol 5: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

Materials:

-

Recombinant target protein

-

Recombinant E1, E2, and E3 ligase enzymes

-

Ubiquitin

-

ATP

-

PROTAC compound

-

Ubiquitination reaction buffer

-

Antibodies for the target protein and ubiquitin for Western blot analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.

-

Add the target protein and the PROTAC at various concentrations.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding Laemmli buffer.

-

Analyze the reaction products by Western blotting using antibodies against the target protein to detect higher molecular weight ubiquitinated species.

-

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by a PROTAC is the ubiquitin-proteasome system. The logical workflow for developing and characterizing a PROTAC is a multi-step process.

Diagram 1: PROTAC-Mediated Protein Degradation Pathway

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Diagram 2: Experimental Workflow for PROTAC Characterization

Caption: A flowchart depicting the typical experimental workflow for the development and characterization of a PROTAC.

Conclusion

The this compound linker represents a valuable tool in the design of effective PROTACs. Its PEG component enhances solubility and provides the necessary flexibility for efficient ternary complex formation, while the mesylate group facilitates versatile synthesis. Although specific data for this exact linker is limited, the wealth of information on similar PEGylated PROTACs provides a strong foundation for predicting its behavior and utility. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to synthesize, characterize, and optimize PROTACs incorporating the this compound linker for the targeted degradation of disease-relevant proteins. As the field of targeted protein degradation continues to evolve, a deeper understanding of the nuanced roles of linkers like this compound will be crucial for the development of next-generation therapeutics.

References

An In-depth Technical Guide to MS-PEG8-THP: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of MS-PEG8-THP, a heterobifunctional linker crucial in the field of targeted protein degradation. This document details the structure, solubility, stability, and reactivity of this compound. Furthermore, it offers detailed experimental protocols for its synthesis, characterization, and application in the construction of Proteolysis Targeting Chimeras (PROTACs). Visual diagrams generated using Graphviz are included to illustrate key workflows and chemical transformations, serving as a practical resource for researchers in drug discovery and development.

Introduction

This compound is a well-defined, monodisperse polyethylene glycol (PEG) linker that plays a pivotal role in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.

The structure of this compound features a methanesulfonyl (mesyl) group at one terminus and a tetrahydropyranyl (THP) protected hydroxyl group at the other, connected by an eight-unit polyethylene glycol chain. The mesyl group serves as an excellent leaving group for nucleophilic substitution, allowing for facile conjugation to a protein of interest (POI) ligand or an E3 ligase ligand. The THP group is a stable protecting group for the terminal hydroxyl, which can be deprotected under acidic conditions to reveal a reactive hydroxyl group for further functionalization. The PEG8 chain enhances the aqueous solubility and optimizes the pharmacokinetic properties of the resulting PROTAC molecule.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

General Properties

| Property | Value | Source/Method |

| Chemical Name | 1-(2-(Tetrahydropyran-2-yloxy)ethoxy)-23-mesyloxy-3,6,9,12,15,18,21-heptaoxatricosane | IUPAC Nomenclature |

| Synonyms | Ms-PEG8-OTHP, Mesyl-PEG8-THP | Common Abbreviation |

| Appearance | Colorless to pale yellow oil or waxy solid | General observation for PEG derivatives of this molecular weight |

| Molecular Formula | C21H42O12S | Calculated |

| Molecular Weight | 518.61 g/mol | Calculated |

Note: The molecular formula and weight are calculated based on the structure derived from related compounds, as no direct commercial source for this compound with this specific nomenclature was identified.

Solubility

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrophilic nature of the PEG chain imparts good water solubility.[] |

| Dichloromethane (DCM) | Soluble | Commonly used as a reaction solvent for PEG derivatives.[] |

| Dimethylformamide (DMF) | Soluble | A common solvent for peptide and PROTAC synthesis.[] |

| Dimethyl sulfoxide (DMSO) | Soluble | Frequently used for storing and handling of PROTAC components.[] |

| Methanol/Ethanol | Soluble | Soluble in polar protic solvents. |

| Diethyl Ether | Sparingly soluble | Often used as a precipitation solvent for PEG derivatives. |

Stability and Reactivity

| Functional Group | Stability/Reactivity | Conditions to Avoid |

| Mesyl (Ms) | Good leaving group for SN2 reactions. | Reactive towards nucleophiles (e.g., amines, thiols). |

| PEG Chain | Generally stable. | Strong oxidizing agents. |

| THP Ether | Stable to basic and nucleophilic conditions. | Labile under acidic conditions (e.g., TFA, HCl).[2] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and application of this compound.

Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available PEG8-diol.

Step 1: Monoprotection of PEG8-diol with a THP group

-

Materials: PEG8-diol, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (DCM).

-

Procedure:

-

Dissolve PEG8-diol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of PPTS (0.1 equivalents) to the solution.

-

Slowly add 3,4-Dihydropyran (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the mono-THP protected PEG8 alcohol.

-

Step 2: Mesylation of the free hydroxyl group

-

Materials: Mono-THP protected PEG8 alcohol, Triethylamine (TEA), Methanesulfonyl chloride (MsCl), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the mono-THP protected PEG8 alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

-

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the PEG backbone (a broad singlet around 3.6 ppm), the mesyl group (a singlet around 3.0 ppm), and the THP group (multiplets between 1.5-1.9 ppm and 3.5-4.6 ppm).

-

¹³C NMR: The carbon NMR will show the PEG backbone resonance around 70 ppm, the mesyl methyl carbon around 37 ppm, and the carbons of the THP ring.

Mass Spectrometry (MS)

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+Na]⁺ ion should be observed.

Application in PROTAC Synthesis

This protocol outlines the general steps for using this compound to link a POI ligand (containing a nucleophilic handle, e.g., an amine or phenol) and an E3 ligase ligand (which will be coupled after deprotection of the THP group).

Step 1: Conjugation of this compound to a POI Ligand

-

Materials: POI ligand with a nucleophilic group (e.g., POI-NH2), this compound, a non-nucleophilic base (e.g., DIPEA), DMF.

-

Procedure:

-

Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) until the reaction is complete (monitored by LC-MS).

-

Purify the resulting POI-PEG8-THP conjugate by preparative HPLC.

-

Step 2: Deprotection of the THP Group

-

Materials: POI-PEG8-THP conjugate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified POI-PEG8-THP conjugate in DCM.

-

Add a solution of TFA in DCM (e.g., 20% TFA) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, remove the solvent and TFA under reduced pressure to yield the POI-PEG8-OH intermediate.

-

Step 3: Conjugation to the E3 Ligase Ligand

-

Materials: POI-PEG8-OH intermediate, E3 ligase ligand with a carboxylic acid handle (e.g., Ligase-COOH), coupling reagents (e.g., HATU, HOBt), DIPEA, DMF.

-

Procedure:

-

Dissolve the E3 ligase ligand (1 equivalent), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3-4 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of the POI-PEG8-OH intermediate (1 equivalent) in DMF.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Mandatory Visualizations

The following diagrams illustrate the synthesis of this compound and its application in a typical PROTAC synthesis workflow.

Caption: Synthetic pathway for this compound.

References

An In-Depth Technical Guide to the MS-PEG8-THP Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the MS-PEG8-THP linker, a bifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and an E3 ubiquitin ligase.

The this compound linker incorporates a polyethylene glycol (PEG) spacer, a methanesulfonyl (MS) group, and a tetrahydropyran (THP) protecting group. This combination of features offers a balance of hydrophilicity, controlled reactivity, and desirable physicochemical properties for the development of potent and selective protein degraders.

Core Concepts: The Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer but plays a crucial role in the formation and stability of the ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

The this compound linker's design strategically addresses several key aspects of PROTAC development:

-

Polyethylene Glycol (PEG) Spacer: The eight-unit PEG chain (PEG8) imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[3][4][5] The flexibility of the PEG chain also allows for the necessary conformational adjustments to achieve a productive ternary complex.

-

Methanesulfonyl (MS) Group: The methanesulfonyl group serves as a reactive handle. It can be readily displaced by a nucleophile, such as an amine or thiol on the E3 ligase ligand or the protein of interest ligand, to form a stable covalent bond.

-

Tetrahydropyran (THP) Group: The THP group is a well-established acid-labile protecting group for alcohols. In the context of the this compound linker, it protects a hydroxyl group, allowing for selective deprotection and subsequent conjugation to the other ligand of the PROTAC. This enables a modular and controlled synthetic strategy.

Physicochemical Properties and Their Impact on PROTAC Performance

The physicochemical properties of the linker directly influence the overall druglikeness of the resulting PROTAC. The this compound linker is designed to confer favorable properties that can overcome common challenges in PROTAC development, such as poor solubility and low cell permeability.

| Property | Contribution of this compound Linker | Impact on PROTAC Performance |

| Solubility | The hydrophilic nature of the PEG8 chain increases the overall water solubility of the PROTAC. | Improved solubility enhances bioavailability and facilitates formulation for in vitro and in vivo studies. |

| Permeability | While the large size of PROTACs can hinder passive diffusion across cell membranes, the flexible and polar nature of the PEG linker can help to mitigate this. | Enhanced cell permeability is crucial for the PROTAC to reach its intracellular target and engage the protein degradation machinery. |

| Flexibility | The PEG8 chain provides rotational freedom, allowing the two ligands to adopt an optimal orientation for ternary complex formation. | Proper positioning of the target protein and E3 ligase is essential for efficient ubiquitination and subsequent degradation. |

| Metabolic Stability | PEG chains are generally more resistant to metabolic degradation compared to simple alkyl chains. | Increased metabolic stability can lead to a longer half-life and sustained protein degradation in vivo. |

Quantitative Data on PEG8-Containing PROTACs

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with PEG8 Linkers

| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | Pomalidomide (CRBN) | Burkitt's Lymphoma (BL) cells | < 1 | >90 | |

| PROTAC with GNE-987 | - | - | - | - | |

| PROTAC BRD4 Degrader-29 | - | - | 89.4 | - |

Table 2: Degradation Efficiency of BTK-Targeting PROTACs with PEG Linkers

| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| P13I | Pomalidomide (CRBN) | RAMOS | ~10 | 89 | |

| MT-802 | Pomalidomide (CRBN) | - | - | - | |

| UBX-382 | - | Diffuse large B-cell lymphoma | single-digit nM | - |

Table 3: Degradation Efficiency of KRAS G12C-Targeting PROTACs with PEG-like Linkers

| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| LC-2 | VHL | NCI-H2030 | 0.59 | ~80 | |

| Representative Compound | VHL | - | 0.1 | 90 | |

| YN14-H | - | NCI-H358 | 0.0289 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing the this compound linker.

General Synthesis of a PROTAC using this compound Linker

This protocol outlines a two-step process for the synthesis of a PROTAC, involving the sequential conjugation of the E3 ligase ligand and the target protein ligand to the this compound linker.

Step 1: Conjugation of E3 Ligase Ligand to this compound Linker

-

Materials:

-

E3 Ligase Ligand with a nucleophilic handle (e.g., amine or thiol)

-

This compound Linker

-

Aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., DIPEA)

-

-

Procedure:

-

Dissolve the E3 ligase ligand in the aprotic solvent.

-

Add the base to the solution.

-

Add the this compound linker to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase ligand-PEG8-THP conjugate by preparative HPLC.

-

Step 2: Deprotection and Conjugation of Target Protein Ligand

-

Materials:

-

E3 ligase ligand-PEG8-THP conjugate

-

Acidic solution (e.g., TFA in DCM) for THP deprotection

-

Target Protein Ligand with a carboxylic acid or other suitable functional group

-

Coupling reagents (e.g., HATU, HOBt)

-

Aprotic solvent (e.g., DMF)

-

Base (e.g., DIPEA)

-

-

Procedure:

-

Dissolve the E3 ligase ligand-PEG8-THP conjugate in DCM.

-

Add the acidic solution to deprotect the THP group, revealing a hydroxyl group. Monitor by LC-MS.

-

Once deprotection is complete, remove the solvent and acid under vacuum.

-

Dissolve the deprotected intermediate and the target protein ligand in DMF.

-

Add the coupling reagents and base.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Western Blot Protocol for Protein Degradation Assessment

This protocol describes the use of western blotting to quantify the degradation of a target protein following treatment with a PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate.

-

Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the this compound linker and targeted protein degradation.

References

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Hydrophilic Nature of MS-Peg8-thp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of MS-Peg8-thp, a bifunctional linker increasingly utilized in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Understanding the hydrophilicity of this molecule is paramount for optimizing drug solubility, improving pharmacokinetic profiles, and ensuring the efficacy of the final drug conjugate.

Core Concepts: The Molecular Basis of Hydrophilicity

The hydrophilicity of this compound is primarily dictated by its constituent parts: a polyethylene glycol (PEG) spacer and a tetrahydropyranyl (THP) protecting group. The "MS" designation in the name, as seen in products from suppliers like Targetmol, is part of the nomenclature for this particular PROTAC linker.[1]

-

Polyethylene Glycol (PEG): The PEG8 component, signifying eight repeating ethylene glycol units, is the principal contributor to the molecule's water-loving nature. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA.[2] Its hydrophilic character stems from the ether oxygen atoms in its backbone, which can form hydrogen bonds with water molecules, leading to enhanced aqueous solubility of the conjugated molecule.[3][4] The process of attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents.[5]

-

Tetrahydropyranyl (THP): The THP group is a common and effective protecting group for hydroxyl functionalities in organic synthesis. While its primary role is to mask a reactive alcohol during a chemical transformation, the oxygen atom within the THP ring can also participate in hydrogen bonding, contributing to the overall solubility of the molecule.

Quantitative Analysis of Hydrophilicity

While specific experimental data for this compound is not extensively published, we can infer its hydrophilic properties from computational data of structurally similar molecules and the well-documented characteristics of its components. A closely related compound, THP-PEG8-THP, provides valuable insights into the anticipated quantitative measures of hydrophilicity.

| Parameter | Value (for THP-PEG8-THP) | Significance for Hydrophilicity |

| Topological Polar Surface Area (TPSA) | 101.53 Ų | TPSA is a descriptor of the surface area of a molecule that is composed of polar atoms (usually oxygen and nitrogen). A higher TPSA is generally correlated with increased hydrophilicity and better membrane permeability. |

| Calculated LogP (cLogP) | 2.189 | LogP, the logarithm of the partition coefficient between octanol and water, is a measure of lipophilicity. A lower LogP value indicates higher hydrophilicity. The cLogP of 2.189 suggests a favorable hydrophilic character. |

Experimental Protocol: Determination of Aqueous Solubility

To empirically determine the hydrophilicity of this compound, the Saturation Shake-Flask (SSF) method is a gold-standard approach for measuring its equilibrium solubility in an aqueous medium.

Objective: To determine the quantitative aqueous solubility of this compound.

Materials:

-

This compound

-

Deionized water (or a relevant buffer, e.g., PBS)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)

-

Analytical balance

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution by applying the dilution factor. This value represents the aqueous solubility of the compound.

-

Visualizing the Role of this compound in Drug Development

The following diagrams illustrate key concepts and workflows relevant to the application of this compound.

Caption: The "stealth effect" of PEGylation on a therapeutic agent.

Caption: Workflow for THP protection and deprotection of an alcohol.

Caption: General mechanism of action for a PROTAC molecule.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

The Strategic Application of MS-Peg8-thp in Novel PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of target proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating the efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of MS-Peg8-thp, a polyethylene glycol (PEG)-based linker, for the development of novel PROTACs.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are bifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that engages an E3 ligase, and a linker that connects these two moieties.[2][3][4] The linker is not merely a spacer but a crucial element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, and overall degradation efficiency.[5]

Among the various linker types, PEG linkers have gained prominence due to their advantageous physicochemical properties. The inclusion of a PEG chain, such as in this compound, can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, a critical factor for bioavailability. Furthermore, the flexibility and length of the PEG linker are key determinants in achieving an optimal orientation of the POI and E3 ligase for efficient ubiquitination.

This compound: A Profile

This compound is a PROTAC linker featuring an eight-unit polyethylene glycol chain. One terminus is functionalized with a methyl group (Ms), while the other is protected by a tetrahydropyranyl (THP) group. The PEG8 linker provides a balance of flexibility and length, which is often crucial for inducing a productive ternary complex. The THP group is a common protecting group for alcohols, stable under many reaction conditions but readily removable under acidic conditions, facilitating the modular synthesis of PROTACs.

Physicochemical Properties of PEG8-Containing PROTACs

The incorporation of a PEG8 linker influences several key physicochemical properties of a PROTAC molecule. The following table summarizes the general trends observed with increasing PEG linker length.

| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker | PEG8 Linker (Projected) | Reference |

| Molecular Weight ( g/mol ) | ~786 | ~832 | ~919 | ~1095 | |

| cLogP | 4.2 | 3.5 | 2.8 | <2.8 | |

| Topological Polar Surface Area (Ų) | 165.2 | 174.5 | 193.0 | >193.0 | |

| Hydrogen Bond Acceptors | 11 | 12 | 14 | 18 | |

| Rotatable Bonds | 18 | 22 | 30 | 46 |

Note: Data for the PEG8 linker is projected based on trends observed with shorter PEG chains. Actual values will vary depending on the specific warhead and E3 ligase ligand.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for quantifying this are the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).

Impact of Linker Length on Degradation Efficacy

The length of the PEG linker is a critical parameter that requires optimization for each target and E3 ligase pair.

| Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | PEG4 | 100 | >90 | |

| TBK1 | PEG5 | 30 | >95 | |

| TBK1 | PEG6 | 10 | >95 | |

| BTK | PEG-based | Varies with length | Varies with length |

This table illustrates the general trend of how linker length can impact degradation potency. Optimal linker length is target-dependent.

Signaling Pathways and Experimental Workflows

The development and characterization of a PROTAC involve a series of well-defined experimental stages, from synthesis to cellular evaluation.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system.

Caption: General mechanism of PROTAC-induced protein degradation.

Synthetic Workflow for a PROTAC Utilizing this compound

The synthesis of a PROTAC is a modular process, allowing for the combination of different warheads, linkers, and E3 ligase ligands.

Caption: Modular workflow for the synthesis of a PROTAC.

Experimental Workflow for PROTAC Evaluation

A series of in vitro and cell-based assays are required to validate the efficacy and mechanism of action of a novel PROTAC.

Caption: Stepwise workflow for the biological evaluation of a PROTAC.

Detailed Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC molecule.

Materials:

-

POI ligand with a suitable reactive handle (e.g., a carboxylic acid or amine)

-

E3 ligase ligand with a suitable reactive handle

-

This compound

-

Deprotection reagent (e.g., 2% TFA in CH2Cl2)

-

Coupling reagents (e.g., HATU, DIPEA for amidation)

-

Anhydrous solvents (e.g., DMF, CH2Cl2)

-

Purification supplies (e.g., HPLC, silica gel)

Procedure:

-

Deprotection of this compound:

-

Dissolve this compound in a suitable solvent (e.g., CH2Cl2).

-

Add the acidic deprotection reagent (e.g., 2% TFA in CH2Cl2) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the THP group is completely removed.

-

Quench the reaction and purify the deprotected linker.

-

-

Coupling of the Deprotected Linker to the POI Ligand:

-

Dissolve the POI ligand and the deprotected linker in an anhydrous solvent (e.g., DMF).

-

Add the coupling reagents (e.g., HATU and DIPEA).

-

Stir the reaction at room temperature until completion, monitored by LC-MS.

-

Purify the resulting POI-linker conjugate.

-

-

Coupling of the POI-Linker Conjugate to the E3 Ligase Ligand:

-

Dissolve the POI-linker conjugate and the E3 ligase ligand in an anhydrous solvent.

-

Add the appropriate coupling reagents.

-

Stir the reaction until completion.

-

Purify the final PROTAC molecule by HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol is for determining the DC50 and Dmax of a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare the samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Ternary Complex Formation Assay (TR-FRET)

This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.

Materials:

-

Purified, tagged POI (e.g., His-tagged)

-

Purified, tagged E3 ligase (e.g., GST-tagged)

-

PROTAC compound

-

TR-FRET donor antibody (e.g., anti-His-Tb)

-

TR-FRET acceptor (e.g., anti-GST-d2)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup:

-

In a microplate, add the purified POI, E3 ligase, and a serial dilution of the PROTAC compound.

-

Incubate at room temperature to allow for complex formation.

-

-

Detection:

-

Add the TR-FRET donor and acceptor antibodies.

-

Incubate to allow for antibody binding.

-

-

Measurement and Analysis:

-

Measure the TR-FRET signal on a compatible plate reader.

-

Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

Materials:

-

Purified POI

-

E1 activating enzyme

-

E2 conjugating enzyme

-

E3 ligase

-

Ubiquitin

-

ATP

-

PROTAC compound

-

Reaction buffer

-

Anti-ubiquitin antibody for Western blot detection

Procedure:

-

Reaction Setup:

-

Combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the POI in the reaction buffer.

-

Add the PROTAC compound or vehicle control.

-

-

Incubation:

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

-

Detection:

-

Stop the reaction and analyze the samples by Western blot.

-

Probe the membrane with an antibody against the POI to visualize a ladder of higher molecular weight bands, indicative of poly-ubiquitination. Alternatively, use an anti-ubiquitin antibody after immunoprecipitation of the target protein.

-

Conclusion

This compound represents a valuable tool in the armamentarium of PROTAC linkers. Its PEG8 backbone offers a favorable balance of solubility, flexibility, and length to facilitate the formation of a productive ternary complex. The modular nature of its synthesis, enabled by the THP protecting group, allows for its efficient incorporation into diverse PROTAC molecules. The systematic evaluation of PROTACs containing this linker, through the detailed experimental protocols provided in this guide, will empower researchers to rationally design and optimize novel protein degraders for a wide range of therapeutic targets.

References

An In-depth Technical Guide to MS-PEG8-THP: A Versatile Bifunctional Linker for Advanced Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methanesulfonyl-Polyethylene Glycol (8 units)-Tetrahydropyran (MS-PEG8-THP), a heterobifunctional linker increasingly employed in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines its core properties, a detailed synthesis protocol, mechanisms of action, and experimental workflows for its application.

Introduction to Bifunctional Linkers in Drug Discovery

Bifunctional linkers are critical components in modern drug design, acting as molecular bridges that connect two or more distinct molecular entities. In the context of targeted therapies, these linkers covalently join a targeting moiety (e.g., an antibody or a small molecule ligand) to an effector molecule (e.g., a cytotoxic payload or an E3 ligase ligand). The nature of the linker—its length, flexibility, and chemical properties—is a crucial determinant of the final conjugate's stability, solubility, and overall efficacy.[1][][3] Polyethylene glycol (PEG) linkers are particularly favored due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of the resulting conjugate.[1][4]

This compound is a discrete PEG linker featuring two distinct functional groups: a terminal mesylate (Ms) group and a tetrahydropyran (THP)-protected hydroxyl group. This heterobifunctional design allows for sequential, controlled conjugation reactions, making it a valuable tool for the precise assembly of complex therapeutic agents.

Core Properties of this compound

The utility of this compound stems from the distinct reactivity of its terminal groups. The mesylate is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, or hydroxyls. The THP ether serves as a stable protecting group for the terminal hydroxyl, which can be selectively removed under acidic conditions to allow for subsequent conjugation steps.

| Property | Description |

| Structure | CH₃SO₂O-(CH₂CH₂O)₈-O-THP |

| Functional Group 1 | Mesylate (Ms) |

| Reactivity of Mesylate | Excellent leaving group for nucleophilic substitution reactions. |

| Functional Group 2 | THP-protected Hydroxyl (-O-THP) |

| Reactivity of THP-ether | Stable to basic and nucleophilic conditions; cleaved under acidic conditions to reveal a primary alcohol. |

| PEG Core | 8 ethylene glycol units, providing hydrophilicity and a defined spacer length. |

| Key Advantages | Allows for sequential and site-specific conjugation; enhances solubility of the final conjugate. |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound involves a two-step process starting from commercially available octaethylene glycol. The following protocol is a representative procedure based on established chemical transformations.

Step 1: Monoprotection of Octaethylene Glycol with a THP Group

This step involves the acid-catalyzed reaction of octaethylene glycol with 3,4-dihydro-2H-pyran (DHP) to form the THP ether at one of the terminal hydroxyl groups.

Experimental Protocol:

-

Dissolve octaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of p-toluenesulfonic acid (PPTS) (e.g., 0.1 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield HO-PEG8-O-THP.

Step 2: Mesylation of the Terminal Hydroxyl Group

The remaining free hydroxyl group is then converted to a mesylate.

Experimental Protocol:

-

Dissolve the purified HO-PEG8-O-THP (1 equivalent) in anhydrous DCM.

-

Add triethylamine (Et₃N) (1.5 equivalents) to the solution.

-

Cool the mixture to 0°C.

-

Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.

-

Stir the reaction at 0°C for 2 hours and then at room temperature for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain MS-PEG8-O-THP.

Synthesis Pathway of this compound

Application in PROTAC Synthesis: An Experimental Workflow

This compound is ideally suited for the modular synthesis of PROTACs, which requires the assembly of a target protein ligand, an E3 ligase ligand, and the linker.

Mechanism of Action in PROTAC Assembly

The bifunctional nature of the linker allows for a two-step conjugation. First, the mesylate end can be reacted with a nucleophilic group on either the E3 ligase ligand or the target protein ligand. Following this initial conjugation, the THP group is removed under acidic conditions to reveal a hydroxyl group, which can then be activated and reacted with the second ligand.

PROTAC Assembly Logic

Representative Experimental Protocol for PROTAC Synthesis

Step 1: Conjugation of the First Ligand

-

Dissolve the amine-containing E3 ligase ligand (1 equivalent) and MS-PEG8-O-THP (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF.

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the reaction at room temperature or gentle heating (e.g., 50°C) for 12-24 hours.

-

Monitor the formation of the conjugate by LC-MS.

-

Upon completion, purify the product using reverse-phase HPLC.

Step 2: Deprotection of the THP Group

-

Dissolve the purified conjugate from Step 1 in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).

-

Stir the reaction at room temperature for 4-8 hours.

-

Monitor the removal of the THP group by LC-MS.

-

Remove the solvents under reduced pressure to yield the deprotected intermediate.

| Deprotection Condition | Reagents | Typical Conditions |

| Mildly Acidic | p-Toluenesulfonic acid (PPTS) in an alcohol solvent (e.g., EtOH) | 0°C to room temperature, 1-4 hours |

| Aqueous Acid | Acetic acid/THF/Water | Room temperature, 4-8 hours |

| Stronger Acid | Trifluoroacetic acid (TFA) in DCM | 0°C to room temperature, 30-60 minutes |

Step 3: Conjugation of the Second Ligand

-

Dissolve the deprotected intermediate from Step 2 (1 equivalent) and the carboxylic acid-containing target protein ligand (1.2 equivalents) in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU (1.3 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction at room temperature for 6-12 hours.

-

Monitor the formation of the final PROTAC by LC-MS.

-

Purify the final product by reverse-phase HPLC.

General Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: Deprotection of the THP Group on MS-Peg8-thp

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a common protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and general stability under neutral to basic conditions. In the context of complex molecules such as MS-Peg8-thp, a methanesulfonyl-functionalized polyethylene glycol (PEG) linker with a THP-protected terminal alcohol, the selective removal of the THP group is a critical step to unmask the hydroxyl group for subsequent conjugation or modification. This document provides detailed application notes and protocols for the acidic deprotection of the THP group from this compound.

Principle of THP Deprotection

The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis mechanism. The acidic conditions protonate the ether oxygen of the THP group, making it a good leaving group. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized carbocation and the desired free alcohol. The reaction is typically carried out in the presence of a protic solvent, such as water or an alcohol, which then quenches the carbocation.[1]

Experimental Protocols

This section outlines two common protocols for the deprotection of the THP group from this compound, employing different acidic catalysts. The choice of protocol may depend on the scale of the reaction, the desired reaction time, and the lability of other functional groups in the molecule.

Protocol 1: Deprotection using Acetic Acid/THF/Water

This method employs a mild acidic condition, which is suitable for substrates that may be sensitive to stronger acids.

Materials:

-

This compound

-

Acetic Acid (AcOH), glacial

-

Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve this compound in a 3:1:1 mixture of THF:AcOH:H₂O. A typical concentration is 0.1 M.

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by precipitation. For precipitation, dissolve the crude product in a minimal amount of dichloromethane and add it dropwise to a stirred, cold solution of diethyl ether. The deprotected product should precipitate out.

-

Collect the precipitate by filtration and dry under vacuum to yield the final product, MS-Peg8-OH.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This protocol utilizes a stronger acid catalyst, which can lead to faster reaction times.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Methanol (MeOH), anhydrous

-

Triethylamine (Et₃N) or a weak base for neutralization

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve this compound in anhydrous methanol to a concentration of approximately 0.1 M.

-

Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or another suitable base to neutralize the acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of dichloromethane.

-

Purify the product by flash column chromatography on silica gel or by precipitation from diethyl ether as described in Protocol 1.

-

Collect and dry the purified MS-Peg8-OH.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of the THP group.

| Parameter | Protocol 1 (AcOH/THF/H₂O) | Protocol 2 (p-TsOH/MeOH) |

| Acid Catalyst | Acetic Acid | p-Toluenesulfonic acid |

| Solvent System | THF/AcOH/H₂O (3:1:1 v/v/v) | Methanol |

| Concentration of Substrate | ~0.1 M | ~0.1 M |

| Catalyst Loading | N/A (Solvent) | 0.1 equivalents |

| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |

| Typical Reaction Time | 4 - 16 hours | 1 - 4 hours |

| Work-up | Neutralization with NaHCO₃, extraction | Neutralization with Et₃N, evaporation |

| Purification | Column Chromatography/Precipitation | Column Chromatography/Precipitation |

Mandatory Visualizations

Signaling Pathway of THP Deprotection

Caption: Acid-catalyzed deprotection of the THP group on this compound.

Experimental Workflow for THP Deprotection

Caption: General experimental workflow for the deprotection of this compound.

Analytical Characterization

Successful deprotection can be confirmed by a combination of the following analytical techniques:

-

Thin Layer Chromatography (TLC): The deprotected product (MS-Peg8-OH) will have a lower Rf value (be more polar) than the starting material (this compound) on a silica gel plate.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product, confirming the mass change corresponding to the loss of the THP group (mass of THP = 85.15 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The characteristic signals of the THP group (typically in the range of 1.5-1.9 ppm and 3.5-3.9 ppm, with a distinct signal for the anomeric proton around 4.6 ppm) will disappear upon deprotection. The appearance of a new hydroxyl proton signal (which may be broad and its chemical shift solvent-dependent) and a shift in the signals of the adjacent methylene group of the PEG chain can be observed.

-

¹³C NMR: The signals corresponding to the carbons of the THP group will be absent in the spectrum of the deprotected product.

-

Troubleshooting and Potential Side Reactions

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, slightly warming the reaction mixture, or using a stronger acid catalyst.

-

Degradation of the PEG chain: Prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to the degradation of the PEG chain. It is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed.

-

Formation of Byproducts: The primary byproduct of the reaction is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[2] These byproducts are typically removed during the work-up and purification steps.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively and efficiently deprotect the THP group on this compound, enabling the subsequent use of this versatile linker in their research and development endeavors.

References

Step-by-step guide to using MS-Peg8-thp in bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing MS-PEG8-THP, a heterobifunctional linker, in bioconjugation applications. This linker is composed of a maleimide group for thiol-specific conjugation, an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tetrahydropyranyl (THP) protected hydroxyl group, which can be deprotected for subsequent modifications.

Core Concepts and Applications

This compound is a versatile tool for creating complex bioconjugates. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on molecules like cysteine residues in proteins or peptides, forming a stable thioether bond. This reaction is highly efficient under mild, near-neutral pH conditions.

The PEG8 spacer is a hydrophilic chain that can improve the solubility of the resulting conjugate and reduce the potential for aggregation. In therapeutic applications, PEGylation can also decrease immunogenicity and improve pharmacokinetic profiles.

The THP-protected hydroxyl group offers a latent reactive site. After the initial thiol conjugation, the THP group can be removed under acidic conditions to reveal a hydroxyl group. This newly available functional group can then be used for a second conjugation step, allowing for the creation of more complex or dual-functionalized biomolecules.

Potential Applications:

-

Antibody-Drug Conjugates (ADCs): The maleimide can be used to attach the linker to a monoclonal antibody via cysteine residues. After deprotection, a cytotoxic drug can be conjugated to the hydroxyl group.

-

Protein Modification and Labeling: A protein can be modified with the linker, and after deprotection, a fluorescent dye, biotin, or another signaling molecule can be attached.

-

Surface Functionalization: Immobilizing biomolecules onto surfaces for applications in biosensors and diagnostics.

Quantitative Data Presentation

The efficiency of maleimide-based bioconjugation is influenced by several factors. The following tables summarize key quantitative parameters based on typical maleimide-PEG conjugation reactions. Note that optimal conditions should be determined empirically for each specific application.

| Parameter | Recommended Range | Notes |

| Molar Ratio (Linker:Biomolecule) | 10:1 to 20:1 | A molar excess of the maleimide-PEG linker is generally used to ensure efficient conjugation to the thiol-containing biomolecule.[1] |

| pH of Reaction Buffer | 6.5 - 7.5 | This pH range is optimal for the specific reaction of maleimides with thiols while minimizing side reactions with other nucleophilic groups like amines.[2] |

| Reaction Time | 2 - 4 hours | The reaction can be performed at room temperature for 2-4 hours or overnight at 4°C.[1] |

| Biomolecule Concentration | 1 - 10 mg/mL | The concentration of the protein or peptide to be conjugated should be maintained within this range.[3] |

| Quenching Agent | 2-fold molar excess | A small molecule thiol, such as N-acetylcysteine or L-cysteine, can be added to quench any unreacted maleimide groups at the end of the reaction. |

| THP Deprotection Parameter | Condition | Notes |

| Reagent | Acetic acid/THF/H₂O (4:2:1) or PPTS in EtOH | Mild acidic conditions are required for the removal of the THP protecting group.[4] |

| Temperature | Room Temperature to 45°C | The deprotection reaction can often be carried out at room temperature, but gentle heating may be required for complete removal. |

| Reaction Time | Varies (monitor by TLC or LC-MS) | The time required for complete deprotection can vary depending on the substrate and specific conditions. The reaction progress should be monitored. |

Experimental Protocols

Protocol 1: Thiol-Specific Bioconjugation with this compound

This protocol describes the conjugation of this compound to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.

Materials:

-

Thiol-containing biomolecule (e.g., protein, peptide)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Quenching solution: L-cysteine or N-acetylcysteine in conjugation buffer

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Biomolecule:

-

Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-20 fold molar excess of TCEP is typically used. Incubate for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column or dialysis, exchanging into fresh, degassed conjugation buffer.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the prepared biomolecule solution. The recommended molar ratio of linker to biomolecule is between 10:1 and 20:1.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect from light if any components are light-sensitive.

-

-

Quench the Reaction:

-

Add a 2-fold molar excess of the quenching solution (e.g., L-cysteine) relative to the initial amount of this compound to stop the reaction by consuming any unreacted maleimide groups.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove the excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis. The choice of purification method will depend on the size and properties of the bioconjugate.

-

-

Characterization:

-

Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

-

Protocol 2: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group from the this compound-conjugated biomolecule to reveal a free hydroxyl group.

Materials:

-

THP-protected bioconjugate from Protocol 1

-

Deprotection Reagent: Acetic acid, Tetrahydrofuran (THF), and Water in a 4:2:1 ratio, or Pyridinium p-toluenesulfonate (PPTS) in ethanol.

-

Neutralization Buffer: e.g., PBS, pH 7.4

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Deprotection Reaction:

-

Lyophilize or buffer exchange the purified THP-protected bioconjugate into a suitable buffer for the deprotection step, or use it directly if the storage buffer is compatible.

-

Add the deprotection reagent to the conjugate. The volume and concentration will depend on the amount of conjugate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or with gentle heating (e.g., 45°C) if necessary.

-

Monitor the progress of the deprotection reaction using an appropriate analytical method such as LC-MS to determine the disappearance of the starting material and the appearance of the deprotected product.

-

-

Neutralization and Purification:

-

Once the reaction is complete, neutralize the mixture by adding a neutralization buffer.

-

Purify the deprotected bioconjugate from the deprotection reagents and byproducts using size-exclusion chromatography or dialysis, exchanging into the desired final buffer.

-

-

Characterization:

-

Confirm the successful removal of the THP group by mass spectrometry. The deprotected conjugate is now ready for subsequent conjugation reactions targeting the newly formed hydroxyl group.

-

Mandatory Visualizations

References

Application Notes and Protocols for MS-Peg8-thp in the Development of Kinase Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction